molecular formula C14H23NO B7568366 3-Azaspiro[5.5]undecan-3-yl(cyclopropyl)methanone

3-Azaspiro[5.5]undecan-3-yl(cyclopropyl)methanone

Cat. No. B7568366
M. Wt: 221.34 g/mol
InChI Key: ZMJYTISNACKKAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Azaspiro[5.5]undecan-3-yl(cyclopropyl)methanone, also known as SR141716A, is a synthetic cannabinoid receptor antagonist. It was first synthesized in the early 1990s and has been extensively studied for its potential therapeutic applications.

Mechanism of Action

3-Azaspiro[5.5]undecan-3-yl(cyclopropyl)methanone acts as a competitive antagonist at the cannabinoid receptor type 1 (CB1) in the brain. CB1 receptors are widely distributed in the central nervous system and are involved in various physiological processes, including appetite regulation, pain perception, and mood. By blocking the effects of cannabinoids at the CB1 receptor, 3-Azaspiro[5.5]undecan-3-yl(cyclopropyl)methanone can modulate these physiological processes.
Biochemical and Physiological Effects:
3-Azaspiro[5.5]undecan-3-yl(cyclopropyl)methanone has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce food intake and body weight, as well as decrease drug self-administration. It has also been shown to have neuroprotective effects in models of Alzheimer's disease and Parkinson's disease. However, it has been reported to have some negative effects on liver function and glucose metabolism in animal studies.

Advantages and Limitations for Lab Experiments

One advantage of 3-Azaspiro[5.5]undecan-3-yl(cyclopropyl)methanone is that it is a highly selective CB1 receptor antagonist, which allows for specific modulation of CB1 receptor activity. It has also been extensively studied in animal models, which provides a wealth of data on its potential therapeutic applications. However, one limitation is that it has some negative effects on liver function and glucose metabolism, which may limit its clinical use.

Future Directions

There are several future directions for the study of 3-Azaspiro[5.5]undecan-3-yl(cyclopropyl)methanone. One area of research is the development of more selective CB1 receptor antagonists with fewer negative side effects. Another area of research is the exploration of the potential therapeutic applications of 3-Azaspiro[5.5]undecan-3-yl(cyclopropyl)methanone in various diseases, including obesity, addiction, and neurodegenerative disorders. Additionally, the mechanisms underlying the neuroprotective effects of 3-Azaspiro[5.5]undecan-3-yl(cyclopropyl)methanone in models of Alzheimer's disease and Parkinson's disease warrant further investigation.

Synthesis Methods

The synthesis of 3-Azaspiro[5.5]undecan-3-yl(cyclopropyl)methanone involves several steps, starting with the reaction of 1,5-diaminopentane with 1,3-dibromopropane to form the spirocyclic intermediate. This intermediate is then reacted with cyclopropylcarbonyl chloride to form the final product, 3-Azaspiro[5.5]undecan-3-yl(cyclopropyl)methanone. The synthesis method has been optimized to produce high yields of pure 3-Azaspiro[5.5]undecan-3-yl(cyclopropyl)methanone.

Scientific Research Applications

3-Azaspiro[5.5]undecan-3-yl(cyclopropyl)methanone has been extensively studied for its potential therapeutic applications in various diseases, including obesity, addiction, and neurodegenerative disorders. It has been shown to block the effects of cannabinoids, which are known to stimulate appetite and promote weight gain. 3-Azaspiro[5.5]undecan-3-yl(cyclopropyl)methanone has also been shown to reduce drug-seeking behavior in animal models of addiction. In addition, it has been studied for its potential neuroprotective effects in models of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

3-azaspiro[5.5]undecan-3-yl(cyclopropyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO/c16-13(12-4-5-12)15-10-8-14(9-11-15)6-2-1-3-7-14/h12H,1-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMJYTISNACKKAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CCN(CC2)C(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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